molecular formula C19H24N4O4S B2754277 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 1448126-45-1

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2754277
CAS No.: 1448126-45-1
M. Wt: 404.49
InChI Key: GMJINWSIXPUUKM-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound featuring a pyrazole ring, a morpholino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of cyclopropylamine with a suitable diketone to form the pyrazole ring, followed by methylation to introduce the methyl group at the 1-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzamide moiety can be oxidized to produce corresponding carboxylic acids.

  • Reduction: The pyrazole ring can be reduced to form aminopyrazoles.

  • Substitution: The morpholino group can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Aminopyrazoles.

  • Substitution: Various substituted morpholino compounds.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial properties. The presence of the pyrazole ring and morpholino group contributes to its biological activity.

  • Material Science: The compound's structural features make it suitable for use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

  • Chemical Biology: It can be used as a building block in the synthesis of more complex molecules, aiding in the study of biological processes and pathways.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The morpholino group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole-based compounds with different substituents on the ring.

  • Benzamide Derivatives: Compounds featuring benzamide groups with various substituents.

  • Morpholino Compounds: Compounds containing morpholino groups with different functional groups.

Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-22-18(14-2-3-14)12-16(21-22)13-20-19(24)15-4-6-17(7-5-15)28(25,26)23-8-10-27-11-9-23/h4-7,12,14H,2-3,8-11,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJINWSIXPUUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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